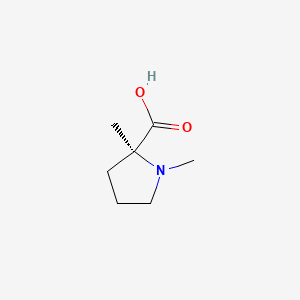
2-Ethynyl-3-fluoro-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-3-fluoro-5-methylpyridine is a chemical compound with the empirical formula C8H6FN . It has a molecular weight of 135.14 . This compound is often used by researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 2-Ethynyl-3-fluoro-5-methylpyridine is not well-documented in the available literature. Sigma-Aldrich, a supplier of the compound, does not provide analytical data for this product . A related compound, trifluoromethylpyridine, has been synthesized and used as a key structural motif in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of 2-Ethynyl-3-fluoro-5-methylpyridine can be represented by the SMILES stringCC1=CN=C(C(F)=C1)C#C . The InChI representation is InChI=1S/C8H6FN/c1-3-8-7(9)4-6(2)5-10-8/h1,4-5H,2H3 . Physical And Chemical Properties Analysis
2-Ethynyl-3-fluoro-5-methylpyridine has a molecular weight of 135.14 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 135.048427358 g/mol . Its topological polar surface area is 12.9 Ų .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The efficient functionalization of pyridinylmethyl derivatives, such as in the synthesis of cognition-enhancing drug candidates, demonstrates the importance of fluoro-substituted pyridines in medicinal chemistry. The process involves chlorination, hydrolysis, and methanesulfonylation, highlighting the versatility of these compounds in synthesis (J. Pesti et al., 2000).
- Research into the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate from methyl 3-methylpyridine-2-carboxylate showcases the methodologies in modifying pyridine derivatives for further chemical and pharmaceutical applications (Shi Qunfeng et al., 2012).
Applications in Imaging and Radiolabeling
- Fluoromethyl analogs of 2-ethynylpyridine have been synthesized for potential ligands for imaging brain metabotropic glutamate subtype-5 receptors (mGluR5s) with positron emission tomography (PET), indicating the critical role of fluorinated pyridines in neuroimaging (F. Siméon et al., 2007).
- The development of herbicidal inhibitors of photosystem II (PSII) electron transport demonstrates the agricultural application of 2-fluoro-5-pyridyl derivatives. These compounds show excellent herbicidal activity against certain weeds, highlighting the potential for designing more effective and selective agrochemicals (Yuxiu Liu et al., 2005).
Molecular and Biological Research
- The intersection of allenylidenes and mesomeric betaines in compounds such as 1-methylpyridinium-2-acetylide illustrates the exploration of novel molecular structures with potential applications in materials science and molecular electronics (S. Haindl et al., 2016).
Safety and Hazards
2-Ethynyl-3-fluoro-5-methylpyridine is classified as an acute toxin (oral, dermal, inhalation) and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid contact with skin and eyes . It should be used only in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
Propriétés
IUPAC Name |
2-ethynyl-3-fluoro-5-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-3-8-7(9)4-6(2)5-10-8/h1,4-5H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWWIECDYMJKNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C#C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-3-fluoro-5-methylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride](/img/structure/B581718.png)


![Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate](/img/structure/B581724.png)

![3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B581727.png)
![6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581730.png)




